N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide
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Description
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
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Scientific Research Applications
DNA and Protein Binding
- Paracetamol Derivatives : Derivatives of paracetamol, including those with morpholine, have shown potential in DNA-binding interactions and protein-binding interactions with bovine serum albumin (BSA). These compounds interact with calf thymus DNA via intercalation and show a strong ability to bind with BSA, indicating potential applications in biochemical studies (Raj, 2020).
Antifungal Agents
- Antifungal Activity : A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed fungicidal properties against Candida species and broad-spectrum antifungal activity against various fungi, including molds and dermatophytes. These findings suggest potential applications in developing new antifungal treatments (Bardiot et al., 2015).
Synthesis and Chemical Properties
- Efficient Synthesis : An efficient synthesis method for a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was developed, useful for creating potent antimicrobials, indicating its utility in pharmaceutical research (Kumar et al., 2007).
Coordination Complexes and Antioxidant Activity
- Pyrazole-Acetamide Derivatives : Research on pyrazole-acetamide derivatives and their coordination complexes revealed significant antioxidant activity. These compounds exhibit complex molecular interactions, suggesting applications in materials science and possibly pharmacology (Chkirate et al., 2019).
Insecticidal Properties
- Pyridine Derivatives as Insecticides : Pyridine derivatives, including those with morpholinium, demonstrated insecticidal activities against the cowpea aphid. These findings indicate potential applications in agricultural pest control (Bakhite et al., 2014).
Corrosion Inhibition
- Mannich Bases for Corrosion Inhibition : Mannich bases, including those with morpholin-4-yl groups, have been studied as corrosion inhibitors for mild steel in sulfuric acid solution. Their effectiveness suggests potential applications in industrial maintenance and materials science (Nasser & Sathiq, 2017).
Crystal Structure Analysis
- (Oxothiazolidin-2-ylidene)acetamides : Crystal structures of certain acetamide derivatives with morpholine were analyzed, contributing to the understanding of molecular interactions and material properties (Galushchinskiy et al., 2017).
Pharmaceutical Development
- Histamine H3 Receptor Inverse Agonist : N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride was identified as a potent inverse agonist at the histamine H3 receptor with potential therapeutic utility in treating human sleep disorders (Nirogi et al., 2019).
Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14-5-3-4-6-17(14)28-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQGDVKSUXJORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.